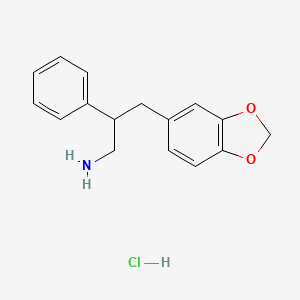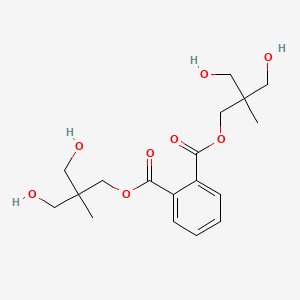
Bis(2,2-dimethylolpropyl) phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-dimethylolpropyl) phthalate: is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. This compound is characterized by its two 2,2-dimethylolpropyl groups attached to the phthalate backbone, making it a diester of phthalic acid. It is commonly used to enhance the flexibility and durability of plastic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2-dimethylolpropyl) phthalate typically involves the esterification of phthalic anhydride with 2,2-dimethylolpropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the water formed during the reaction is removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,2-dimethylolpropyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and 2,2-dimethylolpropyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions to form phthalic acid derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 2,2-dimethylolpropyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,2-dimethylolpropyl) phthalate is used as a plasticizer in the production of flexible PVC and other polymers. It enhances the flexibility, durability, and workability of these materials.
Biology and Medicine: Research into the biological effects of phthalates, including this compound, focuses on their potential endocrine-disrupting properties. Studies investigate how these compounds interact with biological systems and their potential health impacts.
Industry: In addition to its use as a plasticizer, this compound is employed in the manufacture of coatings, adhesives, and sealants. Its ability to improve the mechanical properties of materials makes it valuable in various industrial applications.
Wirkmechanismus
The primary mechanism by which Bis(2,2-dimethylolpropyl) phthalate exerts its effects is through its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces, increasing the flexibility and reducing the brittleness of the material. In biological systems, phthalates can interact with hormone receptors, potentially disrupting endocrine functions.
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different alkyl groups.
Diisononyl phthalate (DINP): Used as a plasticizer with a different alkyl chain structure.
Diisodecyl phthalate (DIDP): Similar in function but with longer alkyl chains.
Uniqueness: Bis(2,2-dimethylolpropyl) phthalate is unique due to its specific alkyl groups, which impart distinct physical and chemical properties compared to other phthalates. Its molecular structure allows for specific interactions within polymer matrices, making it suitable for particular applications where other phthalates may not perform as effectively.
Eigenschaften
CAS-Nummer |
72829-15-3 |
|---|---|
Molekularformel |
C18H26O8 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
bis[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O8/c1-17(7-19,8-20)11-25-15(23)13-5-3-4-6-14(13)16(24)26-12-18(2,9-21)10-22/h3-6,19-22H,7-12H2,1-2H3 |
InChI-Schlüssel |
VBCOANABQMTRBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)COC(=O)C1=CC=CC=C1C(=O)OCC(C)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)
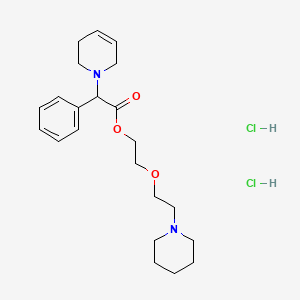
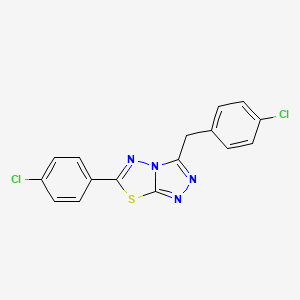
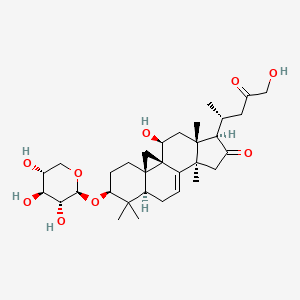

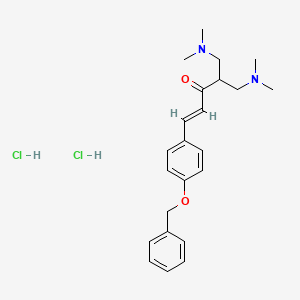
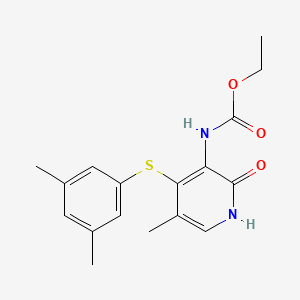
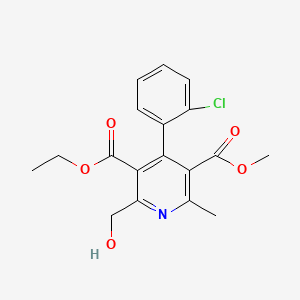


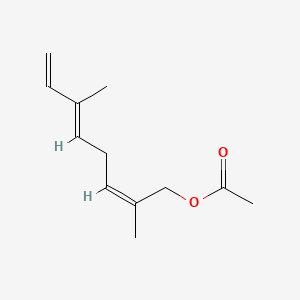
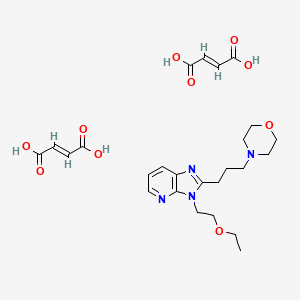
![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
